

S65487 Sulfate: A Deep Dive into its High-Affinity Binding to Bcl-2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **S65487 sulfate**, a potent and selective second-generation Bcl-2 inhibitor, for its target protein. S65487 (also known as VOB560) is a prodrug that is converted in vivo to its active form, S55746. This document will focus on the binding characteristics of the active compound, S55746, and its interaction with the anti-apoptotic protein Bcl-2.

Executive Summary

S65487 is a promising therapeutic agent that targets the Bcl-2 protein, a key regulator of apoptosis. Its high affinity and selectivity for Bcl-2 make it a compelling candidate for the treatment of various hematological malignancies. This guide details the quantitative binding affinity, the experimental protocols used to determine these values, and the underlying signaling pathways.

Quantitative Binding Affinity of S55746 (Active form of S65487)

The binding affinity of S55746 for Bcl-2 and other Bcl-2 family proteins has been determined using various biophysical techniques. The data clearly demonstrates a high affinity and selectivity for Bcl-2.



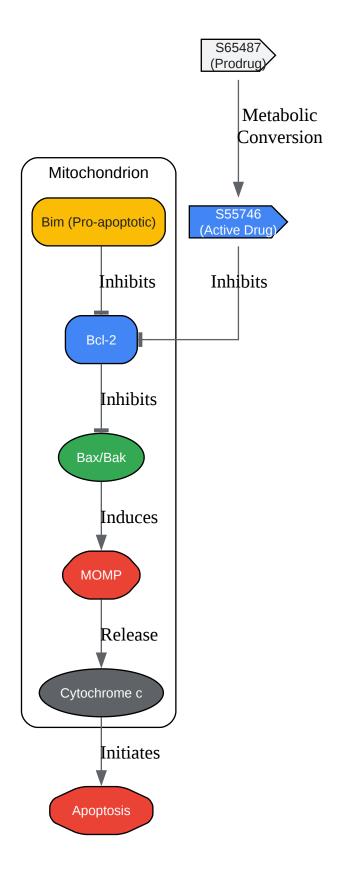
Compound	Target Protein	Binding Affinity (Ki)	Binding Affinity (Kd)	Selectivity vs. Bcl-xL	Reference
S55746	Bcl-2	1.3 nM	3.9 nM	~70 to 400- fold	[1][2]
S55746	Bcl-xL	-	-	-	[1]
S55746	McI-1	No significant binding	-	-	
S55746	Bfl-1	No significant binding	-	-	<u>. </u>

Table 1: Binding Affinity of S55746 for Bcl-2 Family Proteins. The data shows the high potency and selectivity of S55746 for Bcl-2.

Mechanism of Action: Targeting the Apoptotic Pathway

S65487, through its active form S55746, functions as a BH3 mimetic. It binds to the BH3 hydrophobic groove of the anti-apoptotic protein Bcl-2. This binding displaces pro-apoptotic proteins, such as Bim, from Bcl-2, freeing them to activate the pro-apoptotic effector proteins Bax and Bak. The subsequent oligomerization of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, caspase activation and apoptosis.





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Figure 1. S65487 Mechanism of Action. S65487 is converted to S55746, which inhibits Bcl-2, leading to apoptosis.

Experimental Protocols

The primary method used to determine the binding affinity of S55746 to Bcl-2 is a competitive fluorescence polarization (FP) assay.

Fluorescence Polarization (FP) Binding Assay

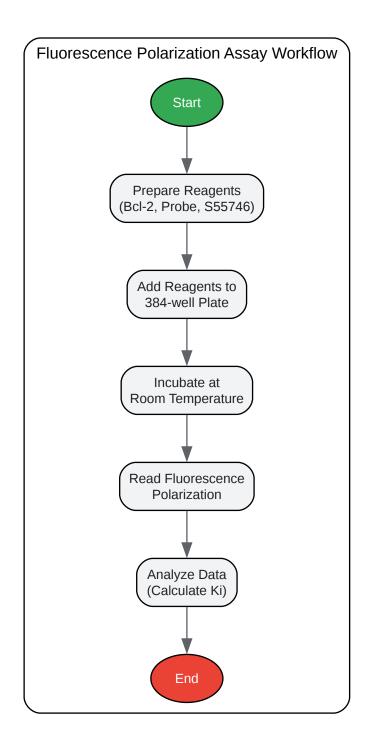
This assay measures the displacement of a fluorescently labeled peptide (probe) from the target protein by a test compound. The change in the polarization of the emitted light upon displacement is proportional to the binding affinity of the test compound.

Materials:

- Target Protein: Recombinant human Bcl-2 protein.
- Fluorescent Probe: A fluorescently labeled peptide derived from the BH3 domain of a proapoptotic protein (e.g., FITC-labeled PUMA BH3 peptide).
- Test Compound: S55746.
- Assay Buffer: Phosphate-buffered saline (PBS) or similar, containing a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.
- Microplates: Black, low-binding 384-well microplates.
- Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Workflow:





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Figure 2. FP Assay Workflow. A schematic representation of the steps involved in the fluorescence polarization assay.

Detailed Procedure:



· Reagent Preparation:

- Prepare a stock solution of S55746 in DMSO.
- Prepare serial dilutions of S55746 in assay buffer.
- Dilute the Bcl-2 protein and the fluorescent probe to their final working concentrations in assay buffer. The concentration of the fluorescent probe should be in the low nanomolar range and the Bcl-2 concentration should be optimized for a robust assay window.

Assay Plate Setup:

- Add a small volume of the S55746 dilutions to the wells of the 384-well plate.
- Add the Bcl-2 protein and fluorescent probe mixture to all wells.
- Include control wells:
 - Negative control (no inhibition): Bcl-2, fluorescent probe, and assay buffer with DMSO (no S55746).
 - Positive control (maximum inhibition): Fluorescent probe and assay buffer (no Bcl-2).

Incubation:

 Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

· Measurement:

 Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

Data Analysis:

 The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of S55746.



- The IC50 value (the concentration of S55746 that causes 50% inhibition of probe binding)
 is determined by fitting the data to a sigmoidal dose-response curve.
- The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for Bcl-2.

Conclusion

S65487, through its active metabolite S55746, is a highly potent and selective inhibitor of Bcl-2. The quantitative binding data and the detailed understanding of its mechanism of action provide a strong rationale for its continued investigation as a therapeutic agent in Bcl-2-dependent cancers. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the binding characteristics of this and other Bcl-2 inhibitors.

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